

Spectroscopic Profile of 4,6-dichloroquinoline-3-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4,6-Dichloroquinoline-3-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,6-dichloroquinoline-3-carboxylic acid**, a molecule of interest for researchers, scientists, and professionals in drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The structural characterization of **4,6-dichloroquinoline-3-carboxylic acid** relies on a combination of spectroscopic techniques. Below is a summary of the anticipated and reported data.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While a complete, experimentally verified NMR dataset for **4,6-dichloroquinoline-3-carboxylic acid** is not readily available in the public domain, the following table outlines the expected chemical shifts based on the analysis of similar structures, including its ethyl ester derivative. The proton of the quinoline ring is a characteristic feature in the ^1H NMR spectrum.

[1]

¹ H NMR		¹³ C NMR	
Proton	Expected Chemical Shift (ppm)	Carbon	Expected Chemical Shift (ppm)
H2	~9.0 - 9.2	C2	~150 - 155
H5	~8.0 - 8.2	C3	~125 - 130
H7	~7.8 - 8.0	C4	~145 - 150
H8	~7.6 - 7.8	C4a	~128 - 132
COOH	~12.0 - 14.0 (broad)	C5	~128 - 132
C6	~135 - 140		
C7	~125 - 130		
C8	~130 - 135		
C8a	~148 - 152		
COOH	~165 - 175		

Note: Expected values are based on general principles of NMR spectroscopy and data from analogous quinoline and carboxylic acid derivatives. The acidic proton of the carboxylic acid is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.^[2]

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of **4,6-dichloroquinoline-3-carboxylic acid** is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad
C=O (Carboxylic Acid)	1700-1725	Strong, Sharp
C=C & C=N (Aromatic)	1500-1650	Medium to Strong
C-Cl	600-800	Medium to Strong
C-O (Carboxylic Acid)	1210-1320	Medium

Note: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[\[3\]](#)[\[4\]](#)

Table 3: Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) of the closely related ethyl 4,6-dichloroquinoline-3-carboxylate provides strong evidence for the molecular formula of the core structure. For **4,6-dichloroquinoline-3-carboxylic acid**, the following is expected.

Technique	Expected m/z	Ion
Electrospray Ionization (ESI-MS)	241.97	[M-H] ⁻
243.97	[M+H] ⁺	
High-Resolution MS (HRMS) of Ethyl Ester	270.0089	[M+H] ⁺ (C ₁₂ H ₉ Cl ₂ NO ₂)

Note: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of quinoline carboxylic acids involves the following steps:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4,6-dichloroquinoline-3-carboxylic acid** for ^1H NMR and 20-50 mg for ^{13}C NMR.
 - Select a suitable deuterated solvent for dissolution, such as DMSO- d_6 or CDCl_3 . DMSO- d_6 is often preferred for carboxylic acids.
 - Dissolve the sample in 0.6-0.7 mL of the chosen solvent in a clean vial.
 - Transfer the solution to a 5 mm NMR tube using a pipette with a filter to remove any particulate matter.
 - An internal standard like tetramethylsilane (TMS) may be added for accurate chemical shift referencing.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
 - For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

For solid samples like **4,6-dichloroquinoline-3-carboxylic acid**, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .

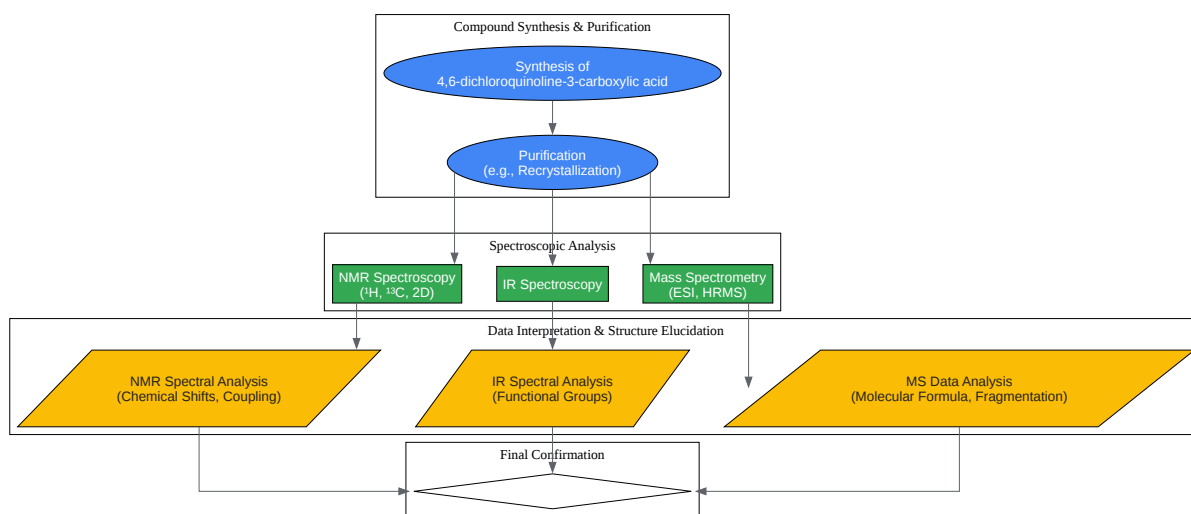
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of polar molecules like carboxylic acids.

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium hydroxide to aid ionization.
- Data Acquisition:
 - Introduce the sample solution into the ESI source of the mass spectrometer.
 - Acquire the mass spectrum in both positive and negative ion modes to observe $[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$ ions, respectively.
 - For structural confirmation, tandem mass spectrometry (MS/MS) can be employed to analyze the fragmentation pattern of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **4,6-dichloroquinoline-3-carboxylic acid**.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of **4,6-dichloroquinoline-3-carboxylic acid**.

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